molecular formula C6H4Cl2N4 B182706 2,6-Dichloro-7-methylpurine CAS No. 2273-93-0

2,6-Dichloro-7-methylpurine

Cat. No. B182706
CAS RN: 2273-93-0
M. Wt: 203.03 g/mol
InChI Key: HVMUWHZAZGTMJK-UHFFFAOYSA-N
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Description

2,6-Dichloro-7-methylpurine is a chemical compound used in the preparation and discovery of novel mTOR inhibitors .


Synthesis Analysis

The synthesis of 2,6-Dichloro-7-methylpurine can be achieved from 2,6-Dichloropurine and Iodomethane . More detailed synthesis methods and reactions can be found in various scientific papers .


Molecular Structure Analysis

The molecular formula of 2,6-Dichloro-7-methylpurine is C6H4Cl2N4. It has a molecular weight of 203.03 g/mol . The IUPAC name for this compound is 2,6-dichloro-7-methylpurine . The InChI code is InChI=1S/C6H4Cl2N4/c1-12-2-9-5-3 (12)4 (7)10-6 (8)11-5/h2H,1H3 .


Chemical Reactions Analysis

The chemical reactions involving 2,6-Dichloro-7-methylpurine are complex and can be found in various scientific literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Dichloro-7-methylpurine include a molecular weight of 203.03 g/mol, and it has 0 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 201.9813015 g/mol .

Scientific Research Applications

Application in Cancer Research

  • Scientific Field : Oncology
  • Summary of Application : 2,6-Dichloro-7-methylpurine has been used in the synthesis of 2,6,9-trisubstituted purine derivatives, which have been investigated for their potential role as apoptosis-inducing agents in cancer cell lines .
  • Methods of Application : The preparation of the 2,6,9-trisubstituted purines involves a three-step sequence using 2,6-dichloropurine as a substrate .
  • Results or Outcomes : Preliminary results suggest that three out of twelve compounds synthesized were found to be promising agents compared to a known and effective anticancer drug, etoposide, in three out of four cancer cell lines assayed with considerable selectivity .

Application in Organic Synthesis

  • Scientific Field : Organic Chemistry
  • Summary of Application : 2,6-Dichloro-7-methylpurine has been used in the direct regioselective C-H cyanation of purines .
  • Methods of Application : The process involves a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid (CF3SO2H) .
  • Results or Outcomes : The specific outcomes of this application are not detailed in the source .

Safety And Hazards

The safety and hazards associated with 2,6-Dichloro-7-methylpurine include the following hazard statements: H302, H315, H319, H332, H335. The precautionary statements include P280, P305, P310, P338, P351 .

Future Directions

The future directions of research on 2,6-Dichloro-7-methylpurine could involve further exploration of its role in the discovery of novel mTOR inhibitors , as well as a deeper understanding of its synthesis, chemical reactions, and mechanism of action.

properties

IUPAC Name

2,6-dichloro-7-methylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4/c1-12-2-9-5-3(12)4(7)10-6(8)11-5/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMUWHZAZGTMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177265
Record name Purine, 2,6-dichloro-7-methyl-
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Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-7-methylpurine

CAS RN

2273-93-0
Record name 2,6-Dichloro-7-methyl-7H-purine
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Record name Purine, 2,6-dichloro-7-methyl-
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Record name 2,6-Dichloro-7-methylpurine
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Record name Purine, 2,6-dichloro-7-methyl-
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Record name 2,6-dichloro-7-methyl-7H-purine
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Synthesis routes and methods I

Procedure details

In a manner similar to Preparation A, 9.52 g of 2,6-dichloropurine, 7.65 g of potassium carbonate and 7.86 g of methyl iodide in 65 ml of dimethylsulfoxide gave 1.54 g of 2,6-dichloro-7-methylpurine and 4.7 g of 2,6-dichloro-9-methylpurine.
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Synthesis routes and methods II

Procedure details

2,6 dichloro-7-methyl-7H-purine was prepared from theobromine (a-1) in 10% yield following the procedure of Uretskaya, G. Ya., Rybinka, E. I., and Men'shikov, G. P. Zh. Obshch. Ki., 1960, 30, 327 with the modification of N,N, diethylaniline disclosed by Stanovik, B. et at in the Australian Journal of Chemistry, 1981, 34, 1729. 1H NMR was identical in all respects to the material prepared by alkylation of commercially available 2,6 dichloropurine with base and iodomethane. For example, the procedure reported by Feng et al. (WO2004/087053) utilizes 60% NaH as base, dimethylformamide (DMF) as the solvent and iodomethane yielded a 1:1 mixture of the N-7/N-9 methylated products which were separated via silica chromatography. The procedure reported by Lewi et et al (WO2005/028479 A2) utilizes potassium carbonate as the base, acetonitrile as solvent (rt 70 h) and iodomethane and yielded a 2:1 isolated yield of methylated purines after silica chromatography (60% yield N9Me/30% yield N-7 Methylated). Similarly acetone can replace acetonitrile as the solvent and after refluxing with potassium carbonate and iodomethane for 24 h a 3:1 mixture of N9/N7 is obtained. The N-7 methylated product was isolated in 16.3% purified yield after silica chromatography. A report by Chi-Huey Wong et al. (see, Bioorg & Med Chem 13 (2005) 4622-4626) utilizes tetrabutylammonium fluoride as the base (1M solution THF) and iodomethane to give similarity a 3:1 ratio of the N-9/N-7 methylated purines which could be separated by silica chromatography. 1H NMR (400 MHz, DMSO d6) 8.79 (s, 1H, H8), 4.06 (s, 3H, N7Me).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-Dichloro-7-methylpurine
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Reactant of Route 5
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Reactant of Route 6
2,6-Dichloro-7-methylpurine

Citations

For This Compound
81
Citations
VS Korsunskii, ES Chaman… - Pharmaceutical Chemistry …, 1972 - Springer
Ia-d IIa-e OH 3 2, 6-Dichloro-7-methylpurine (] IIa)[1] Served as starting material for the synthesis of compounds Ia-d; and either 2, 6-dichloro-9-methylpurine (IVa)[2] or 2-cMoro-l, 9-…
Number of citations: 3 link.springer.com
RN Prasad, RK Robins - Journal of the American Chemical …, 1957 - ACS Publications
Method Substrate Product Sequence FDNB H “ Asp. LAP H Asp. Ser. PITC H Asp. Ser. Gly. Pro. Tyr. Lys. Met Chymotrypsin H Ch-5B6 Asp (Ser, Gly, Pro) Tyr Chymotrypsin H Ch-3B5 …
Number of citations: 87 pubs.acs.org
A Kowalska, A Maślankiewicz, B Syrek… - Monatshefte für Chemie …, 1985 - Springer
The preparation of unsymmetrical 2,6-dialkoxy-7-methylpurines (2), and 2-alkoxy-1,7-dialkyl-6-oxo-1,6-dihydropurines (5) is described. In contrast to1 and2, a facile thermal lactim-…
Number of citations: 9 link.springer.com
EM Henry, GD Kini, SB Larson, RK Robins… - Journal of medicinal …, 1990 - ACS Publications
2, 6, 8-Trichloro-7-methylpurine (3) was converted to 2-chloro-8, 9-dihydro-7-methyl-8-thioxopurin-6 (lif)-one (5) by utilizing thedifference in reactivityof the 2-, 6-, and 8-positions in the …
Number of citations: 9 pubs.acs.org
RJ Badger, GB Barlin - Journal of the Chemical Society, Perkin …, 1974 - pubs.rsc.org
Kinetics have been measured for the reactions of 6- and 8-chloro-7-methylpurine and 2-, 6-, and 8-methylsulphonyl-7(and 9)-methylpurine with hydroxide ions. Generally, at 20, the 7-…
Number of citations: 5 pubs.rsc.org
GY Uretskaya, EI Rybkina… - Journal of General …, 1960 - Consultants Bureau
Number of citations: 12
E Bergmann, H Heimhold - Journal of the Chemical Society (Resumed …, 1935 - pubs.rsc.org
… In the course of synthetic experiments in the purine series, we prepared the 2 : 6-diallyloxy-7-methylpu~ine (I ; see below) by interaction of 2 : 6-dichloro-7-methylpurine and sodium …
Number of citations: 15 pubs.rsc.org
LA Gutorov, ES Golovchinskaya - Pharmaceutical Chemistry Journal, 1973 - Springer
As is well known, in reaction with phosphorus oxycbloride in the presence of phosphorus pentachloride, N, N'-dimethylxanthines are converted to 2, 6-dichloromonomethylpurines [1-4]. …
Number of citations: 2 link.springer.com
JM Gulland, LF Story - Journal of the Chemical Society (Resumed), 1938 - pubs.rsc.org
… -group respectively through successive treatment with sodium hydroxide and ammonia is inferred by analogy with the formation of 7-methylguanine from 2 : 6-dichloro-7-methylpurine …
Number of citations: 20 pubs.rsc.org
LA Gutorov, ES Golovchinskaya - Pharmaceutical Chemistry Journal, 1969 - Springer
Number of citations: 0

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